2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butylthio group and a 1-methylpyrrolidin-2-yl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the introduction of the tert-butylthio group and the 1-methylpyrrolidin-2-yl group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The tert-butylthio group and the 1-methylpyrrolidin-2-yl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylthio)pyridine: Lacks the 1-methylpyrrolidin-2-yl group.
3-(1-Methylpyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group.
2-(tert-Butylthio)-3-pyridinol: Contains a hydroxyl group instead of the 1-methylpyrrolidin-2-yl group.
Uniqueness
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of both the tert-butylthio group and the 1-methylpyrrolidin-2-yl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C14H22N2S |
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Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-5-9-15-13)12-8-6-10-16(12)4/h5,7,9,12H,6,8,10H2,1-4H3 |
InChI Key |
FKHNWBAOQJNUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C |
Origin of Product |
United States |
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